
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The unique structure of this compound allows it to interact with specific receptors in the body, leading to its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride typically involves the following steps:
Formation of the Benzo(b)thien-3-yloxy Intermediate: This step involves the reaction of a benzo[b]thiophene derivative with an appropriate reagent to introduce the oxy group at the 3-position.
Amination: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the amino group at the 3-position of the propanol chain.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce thiol derivatives.
Applications De Recherche Scientifique
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the blockade of G-protein-coupled receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A widely used beta-blocker with a similar mechanism of action.
Atenolol: Another beta-blocker with a different pharmacokinetic profile.
Metoprolol: Known for its selectivity towards beta-1 adrenergic receptors.
Uniqueness
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties. Its benzo[b]thiophene moiety and the presence of the isopropylamino group contribute to its unique receptor binding characteristics and therapeutic potential.
Propriétés
Numéro CAS |
71572-73-1 |
|---|---|
Formule moléculaire |
C14H20ClNO2S |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
1-(1-benzothiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO2S.ClH/c1-10(2)15-7-11(16)8-17-13-9-18-14-6-4-3-5-12(13)14;/h3-6,9-11,15-16H,7-8H2,1-2H3;1H |
Clé InChI |
HBVCMIIPJBDOES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CSC2=CC=CC=C21)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



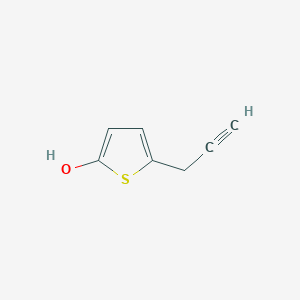
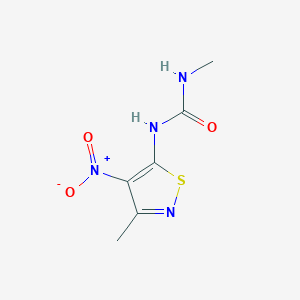
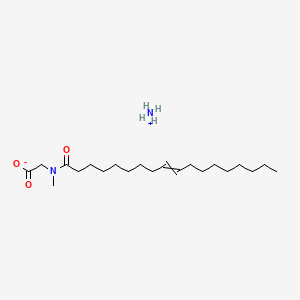
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)


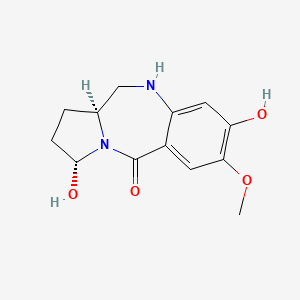

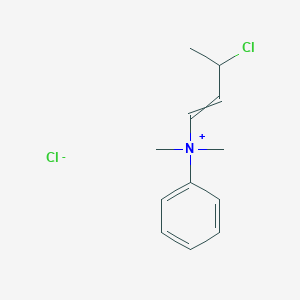
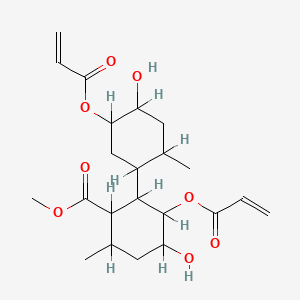
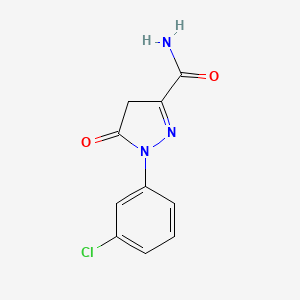
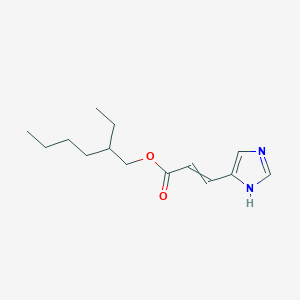
![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)
